acerogenin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Acerogenin C can be synthesized through a unified strategy for the synthesis of acerogenin-type macrocycles. The synthesis involves cycloetherification of linear diarylheptanoid compounds under mild conditions (CsF, DMF, 0.01 M, room temperature, 5 hours) to form the macrocycle . The nitro group is then removed, followed by O-demethylation to yield this compound .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis and isolation from natural sources.
Chemical Reactions Analysis
Types of Reactions: Acerogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Acerogenin C has several scientific research applications, including:
Neuroprotection: It exhibits neuroprotective effects against glutamate-induced cell death in hippocampal HT22 cells through the upregulation of heme oxygenase 1 (HO-1) expression.
Oxidative Stress Reduction: this compound helps reduce oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Anti-inflammatory: It has been shown to inhibit nitric oxide production from lipopolysaccharide-activated macrophages, indicating potential anti-inflammatory properties.
Potential Therapeutic Agent: Due to its neuroprotective and anti-inflammatory effects, this compound is being studied as a potential therapeutic agent for neurodegenerative diseases and other conditions associated with oxidative stress.
Mechanism of Action
Acerogenin C exerts its effects primarily through the upregulation of HO-1 expression and activation of the Nrf2 signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress by promoting the expression of antioxidant enzymes. Additionally, this compound activates the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) signaling pathway, which further enhances its neuroprotective effects .
Comparison with Similar Compounds
Acerogenin A: Another compound isolated from Acer nikoense, known for its neuroprotective effects and ability to reduce oxidative stress.
Acerogenin B: Similar to acerogenin C, it exhibits anti-inflammatory properties by inhibiting nitric oxide production.
Aceroside IV: A glycoside derivative of this compound, which also shows neuroprotective and anti-inflammatory effects.
Uniqueness of this compound: this compound is unique due to its potent neuroprotective effects and ability to upregulate HO-1 expression through the Nrf2 signaling pathway . Its combination of neuroprotective and anti-inflammatory properties makes it a promising candidate for therapeutic applications in neurodegenerative diseases and conditions associated with oxidative stress.
Properties
Molecular Formula |
C19H20O3 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-12-one |
InChI |
InChI=1S/C19H20O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h6-8,10-13,21H,1-5,9H2 |
InChI Key |
DMCJCKWHLCLVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C1)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.